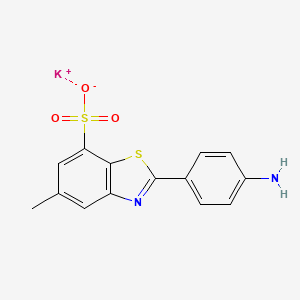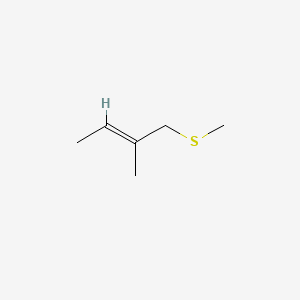
2-Methyl-1-methylthio-2-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-methylthio-2-butene is an organic compound with the molecular formula C6H12S. It belongs to the class of dialkylthioethers, which are organosulfur compounds containing a thioether group substituted by two alkyl groups . This compound is known for its distinct cooked, meaty, and roasted taste .
Vorbereitungsmethoden
The synthesis of 2-Methyl-1-methylthio-2-butene can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-2-butene with methanethiol under specific conditions . Industrial production methods may involve similar reactions but on a larger scale, ensuring the purity and yield of the compound are optimized .
Analyse Chemischer Reaktionen
2-Methyl-1-methylthio-2-butene undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the thioether group into a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be used to modify the double bond or the thioether group, often employing reagents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-methylthio-2-butene has various applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methyl-1-methylthio-2-butene involves its interaction with molecular targets through its thioether group. This group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with various biological molecules. The pathways involved include the modification of proteins and enzymes, potentially altering their function and activity .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-1-methylthio-2-butene can be compared with other similar compounds, such as:
3-Methyl-1-(methylthio)-2-butene: This compound also contains a thioether group and is known for its presence in the defensive secretions of certain beetle species.
2-Methyl-2-butene: This compound lacks the thioether group but shares a similar carbon skeleton.
2-Methyl-1-butene: Similar in structure but without the thioether group, it is used in various industrial applications.
These comparisons highlight the unique properties of this compound, particularly its sulfur-containing functional group, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
89534-74-7 |
|---|---|
Molekularformel |
C6H12S |
Molekulargewicht |
116.23 g/mol |
IUPAC-Name |
(E)-2-methyl-1-methylsulfanylbut-2-ene |
InChI |
InChI=1S/C6H12S/c1-4-6(2)5-7-3/h4H,5H2,1-3H3/b6-4+ |
InChI-Schlüssel |
PBWZEERIWACABP-GQCTYLIASA-N |
Isomerische SMILES |
C/C=C(\C)/CSC |
Kanonische SMILES |
CC=C(C)CSC |
Dichte |
0.859-0.864 |
Physikalische Beschreibung |
Clear, colourless liquid; Cooked brown and roasted meat aroma |
Löslichkeit |
Very slightly soluble in water; soluble in non-polar solvents Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


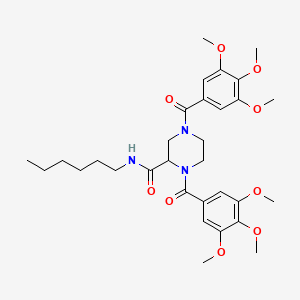
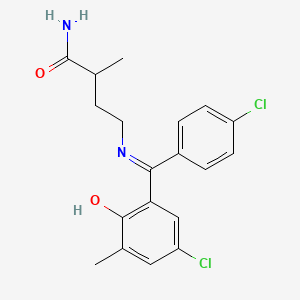
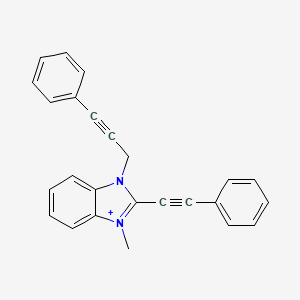
![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone](/img/structure/B12761757.png)
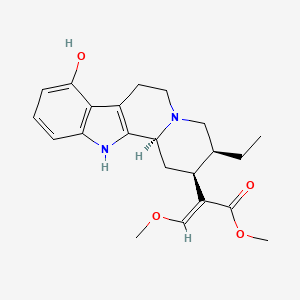

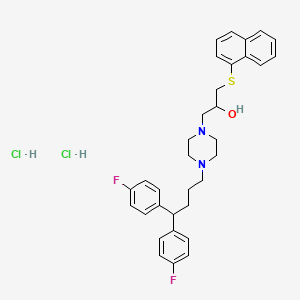
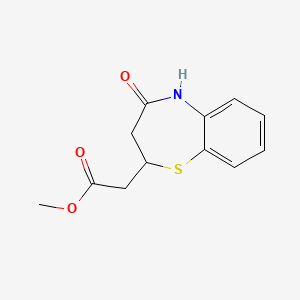
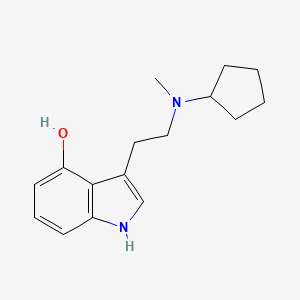
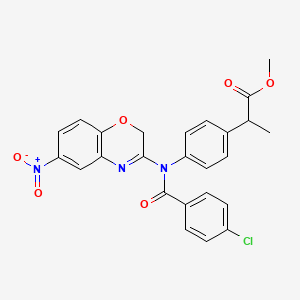

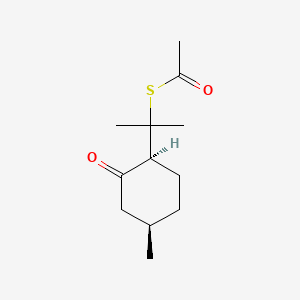
![calcium;[(Z)-1-chlorobutylideneamino] N,N-dimethylcarbamate;dichloride](/img/structure/B12761849.png)
